molecular formula C13H12O2 B8796143 2-Methyl-3-phenoxyphenol

2-Methyl-3-phenoxyphenol

Cat. No. B8796143
M. Wt: 200.23 g/mol
InChI Key: HTLUOLYDWBIAEF-UHFFFAOYSA-N
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Patent
US07605170B2

Procedure details

1-(4-Methoxybenzyloxy)-2-methyl-3-phenoxybenzene (205 mg, 0.64 mmol) was dissolved in ethanol (5 mL) and palladium on charcoal 10% wt (60 mg) was added. The reaction mixture was agitated under an atmosphere of hydrogen (1 atm) for 72 h. The crude reaction mixture was filtered over dicalite and the solvents removed in vacuo. The crude product was taken up in DCM (4 mL) and 1N NaOH (aq) (4 mL) and the aqueous layer was separated, then acidified to pH 1 with 5N HCI (aq). The aqueous layer was extracted with DCM (10 mL) and the combined organics were concentrated in vacuo. The crude material was then purified by chromatography on silica gel. Elution with 5:95 ethyl acetate:heptane afforded 2-methyl-3-phenoxyphenol (43 mg, 0.21 mmol, 34%).
Name
1-(4-Methoxybenzyloxy)-2-methyl-3-phenoxybenzene
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC(C[O:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:10]=2[CH3:22])=CC=1.CCCCCCC>C(O)C.[Pd]>[CH3:22][C:10]1[C:11]([O:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[CH:12][CH:13]=[CH:14][C:9]=1[OH:8]

Inputs

Step One
Name
1-(4-Methoxybenzyloxy)-2-methyl-3-phenoxybenzene
Quantity
205 mg
Type
reactant
Smiles
COC1=CC=C(COC2=C(C(=CC=C2)OC2=CC=CC=C2)C)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was agitated under an atmosphere of hydrogen (1 atm) for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered over dicalite
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
1N NaOH (aq) (4 mL) and the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was then purified by chromatography on silica gel
WASH
Type
WASH
Details
Elution with 5:95 ethyl acetate

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC1=C(C=CC=C1OC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.21 mmol
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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